molecular formula C29H32O11 B8098711 AloeresinD

AloeresinD

Cat. No. B8098711
M. Wt: 556.6 g/mol
InChI Key: WLTKWUFYRRRGGT-LNHNZQIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AloeresinD is a useful research compound. Its molecular formula is C29H32O11 and its molecular weight is 556.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmaceutical and Cosmetic Applications : Aloe vera, containing Aloeresin D, has been found to have significant medicinal properties. This includes its use in pharmaceutical and cosmetic industries due to its various carbohydrate polymers and organic components. However, further research is needed to fully understand the biological activities and functional properties of Aloe vera (Eshun & He, 2004).

  • Therapeutic Potential : Aloe vera demonstrates a range of therapeutic properties such as antioxidant, anti-inflammatory, antimicrobial, and antidiabetic effects. These are attributed to its active compounds, including anthraquinones, anthrones, chromones, flavonoids, and others (Ramesh Kumar et al., 2019).

  • Functional Ingredient in Foods : Aloe vera's chemical composition includes mannose polymers, glucose, and other sugars like Acemannan, making it a valuable functional ingredient in foods. Further studies are needed to confirm its therapeutic and beneficial effects (Rodríguez Rodríguez et al., 2010).

  • Anticancer Properties : The genus Aloe shows promise in cancer prevention and treatment, especially due to its free radical scavenging, antiproliferative, and immunostimulatory properties (Harlev et al., 2012).

  • Environmental Applications : Aloe vera waste biomass has been explored for environmental applications like wastewater treatment, demonstrating the potential for sustainable utilization of this resource (Giannakoudakis et al., 2018).

  • Biomedical Applications : Aloe vera is studied for its various biomedical applications, including anti-bacterial, anti-viral, anti-cancer activities, as well as its immunoregulative and hepatoprotective properties. More systematic reviews are needed to fully understand its potential in biomedical sciences (Gao et al., 2018).

  • Tissue Engineering Applications : The biodegradability, biocompatibility, and low toxicity of Aloe vera make it suitable for tissue engineering applications. Its bioactive components have shown effective antibacterial, anti-inflammatory, and immune-modulatory effects (Rahman et al., 2017).

properties

IUPAC Name

[(2R)-1-[7-methoxy-5-methyl-4-oxo-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-2-yl]propan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O11/c1-14-10-20(37-3)24(29-27(36)26(35)25(34)21(13-30)40-29)28-23(14)19(32)12-18(39-28)11-15(2)38-22(33)9-6-16-4-7-17(31)8-5-16/h4-10,12,15,21,25-27,29-31,34-36H,11,13H2,1-3H3/b9-6+/t15-,21-,25-,26+,27-,29+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTKWUFYRRRGGT-LNHNZQIHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)OC(=O)C=CC3=CC=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)OC(=O)/C=C/C3=CC=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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